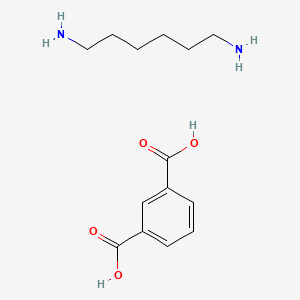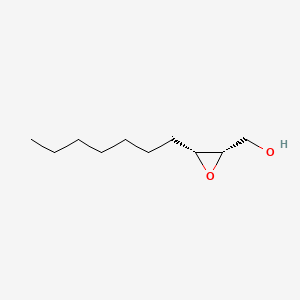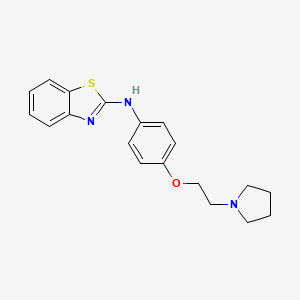
L-Valine, N-(N-((hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)acetyl)-L-valyl)-, methyl ester, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Valine, N-(N-((hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)acetyl)-L-valyl)-, methyl ester, ®-: is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is a derivative of L-Valine, an essential amino acid, and is characterized by its intricate structure, which includes multiple amino acid residues and a phosphinyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(N-((hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)acetyl)-L-valyl)-, methyl ester, ®- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of amino groups in the amino acid residues to prevent unwanted reactions. This is followed by the coupling of the protected amino acids using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
The phosphinyl group is introduced through a reaction with a suitable phosphinylating agent, such as diethyl phosphite, under controlled conditions. The final step involves the deprotection of the amino groups and the esterification of the carboxyl group using methanol in the presence of an acid catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale reactors. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
化学反应分析
Types of Reactions
L-Valine, N-(N-((hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)acetyl)-L-valyl)-, methyl ester, ®-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amino acid derivatives, while reduction can produce reduced phosphinyl compounds.
科学研究应用
L-Valine, N-(N-((hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)acetyl)-L-valyl)-, methyl ester, ®-: has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
作用机制
The mechanism of action of L-Valine, N-(N-((hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)acetyl)-L-valyl)-, methyl ester, ®- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The phosphinyl group plays a crucial role in its binding affinity and specificity, enhancing its effectiveness in biological systems.
相似化合物的比较
L-Valine, N-(N-((hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)acetyl)-L-valyl)-, methyl ester, ®-: can be compared with other similar compounds, such as:
- L-Valine, N-(N-((hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)acetyl)-L-valyl)-, ethyl ester, ®-
- L-Valine, N-(N-((hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)acetyl)-L-valyl)-, propyl ester, ®-
These compounds share similar structures but differ in the ester group, which can influence their chemical properties and biological activities. The unique combination of amino acid residues and the phosphinyl group in L-Valine, N-(N-((hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)acetyl)-L-valyl)-, methyl ester, ®- makes it distinct and valuable for specific applications.
属性
CAS 编号 |
126333-33-3 |
|---|---|
分子式 |
C30H49N6O10P |
分子量 |
684.7 g/mol |
IUPAC 名称 |
[(1R)-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-2-phenylethyl]-[2-[[(2S)-1-[[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]phosphinic acid |
InChI |
InChI=1S/C30H49N6O10P/c1-16(2)24(29(42)36-25(17(3)4)30(43)46-7)34-22(38)15-47(44,45)23(13-20-11-9-8-10-12-20)35-27(40)19(6)32-26(39)18(5)33-28(41)21(31)14-37/h8-12,16-19,21,23-25,37H,13-15,31H2,1-7H3,(H,32,39)(H,33,41)(H,34,38)(H,35,40)(H,36,42)(H,44,45)/t18-,19-,21-,23+,24-,25-/m0/s1 |
InChI 键 |
KWOGWDMYILKDND-ZLBQLAPWSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)P(=O)(CC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
规范 SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CP(=O)(C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


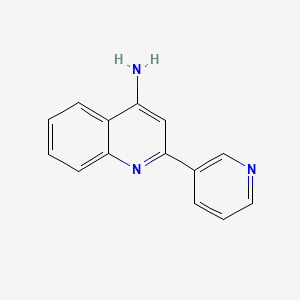
![18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one](/img/structure/B12791287.png)
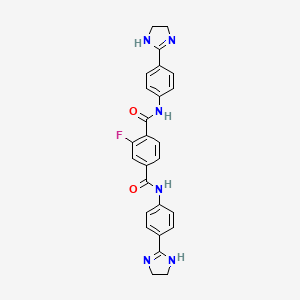
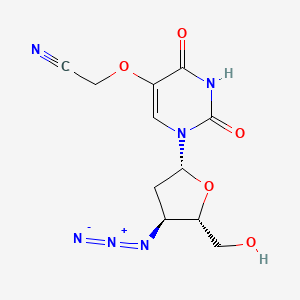
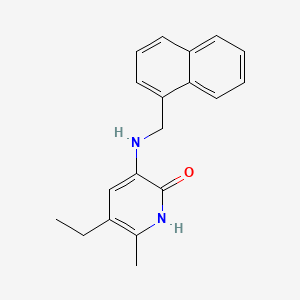
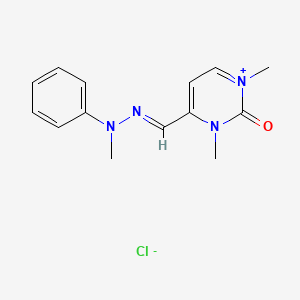
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791299.png)
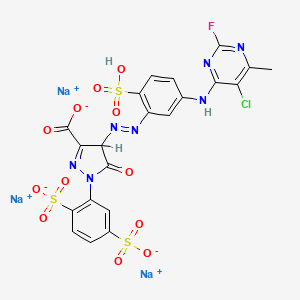
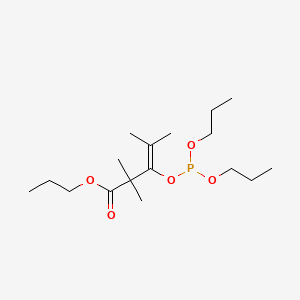
![N,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B12791312.png)

